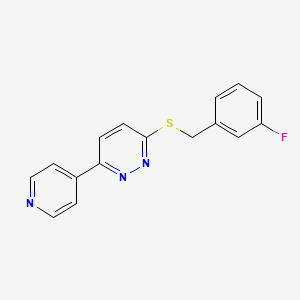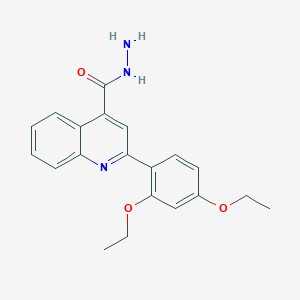
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
作用機序
Target of Action
The primary targets of a compound are usually determined by its functional groups and overall structure. In the case of “Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate”, it contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The bromomethyl group could potentially undergo reactions with biological nucleophiles.
Biochemical Pathways
Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring are often involved in neurotransmission, particularly in pathways involving the neurotransmitter gamma-aminobutyric acid (gaba) .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on several factors, including its solubility, stability, and metabolism. The tert-butyl group is known to enhance lipophilicity, which could potentially improve cellular uptake .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of the ester group could be catalyzed by esterases present in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
化学反応の分析
Types of Reactions
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
Similar Compounds
Tert-butyl (3S,4S)-3-(chloromethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into target molecules, facilitating further functionalization.
特性
IUPAC Name |
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRMKRMCDPNCY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)

![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)

![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)
![methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2708381.png)


![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)
![2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2708390.png)
